6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine
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Overview
Description
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a phenylmethoxy group and a fluoro group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylmethoxy Intermediate: The synthesis begins with the preparation of 3-fluoro-4-phenylmethoxyphenylboronic acid, which is achieved through the reaction of 3-fluoro-4-methoxyphenylboronic acid with phenylmethanol under specific conditions.
Suzuki-Miyaura Coupling: The phenylmethoxy intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro and phenylmethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluoro or phenylmethoxy groups with other functional groups .
Scientific Research Applications
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound is known to modulate protein kinase enzymatic activity, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis . By inhibiting or activating these kinases, the compound can influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1-(3-fluoro-4-phenylmethoxyphenyl)-4-methoxyindazole
- 7-fluoro-1-(3-fluoro-4-phenylmethoxyphenyl)-4-methoxyindazole
- N-[3-fluoro-4-(6-methyloxy-7-(3-morpholin-4-ylpropyl)oxyquinolin-4-yl)oxyphenyl]-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Uniqueness
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C24H19FN2O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C24H19FN2O/c25-22-15-19(11-14-24(22)28-17-18-7-3-1-4-8-18)23-13-12-21(16-26-23)27-20-9-5-2-6-10-20/h1-16,27H,17H2 |
InChI Key |
BTAHMJFJZUKPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC=C(C=C3)NC4=CC=CC=C4)F |
Origin of Product |
United States |
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